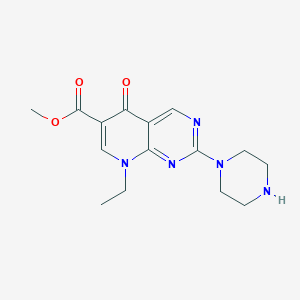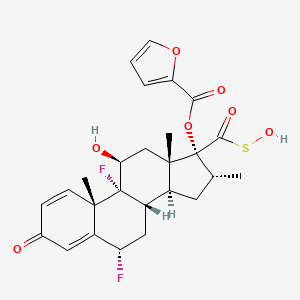
Thio-hydroxy Fluticasone Furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thio-hydroxy Fluticasone Furoate is a synthetic fluorinated corticosteroid. It is a derivative of Fluticasone Furoate, which is known for its enhanced affinity for the glucocorticoid receptor. This compound is primarily used in the treatment of allergic rhinitis and asthma due to its potent anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thio-hydroxy Fluticasone Furoate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Thio-hydroxy Fluticasone Furoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: The reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can revert it back to the hydroxyl form .
Aplicaciones Científicas De Investigación
Thio-hydroxy Fluticasone Furoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination and hydroxylation on steroid activity.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Primarily used in the treatment of inflammatory conditions like asthma and allergic rhinitis.
Industry: Used in the formulation of nasal sprays and inhalers for respiratory conditions
Mecanismo De Acción
Thio-hydroxy Fluticasone Furoate exerts its effects by binding to the glucocorticoid receptor. This binding inhibits the transcription of pro-inflammatory genes and promotes the expression of anti-inflammatory proteins. The compound’s high affinity for the receptor ensures potent and prolonged anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluticasone Propionate: Another fluorinated corticosteroid with similar anti-inflammatory properties.
Mometasone Furoate: Known for its high receptor affinity and prolonged action.
Budesonide: A non-fluorinated corticosteroid used in similar applications.
Uniqueness
Thio-hydroxy Fluticasone Furoate is unique due to its enhanced receptor affinity and specific structural modifications, such as the thio and hydroxy groups. These modifications contribute to its potent anti-inflammatory effects and prolonged action compared to other corticosteroids .
Propiedades
Fórmula molecular |
C26H28F2O7S |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C26H28F2O7S/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)36-33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30,33H,9,11-12H2,1-3H3/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1 |
Clave InChI |
UOJJIZWJLHKBLH-VEGHOPOESA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SO)OC(=O)C5=CC=CO5)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SO)OC(=O)C5=CC=CO5)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



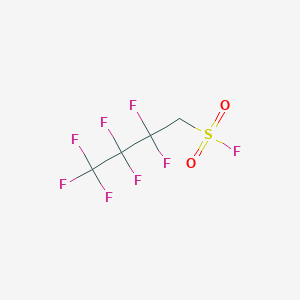
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
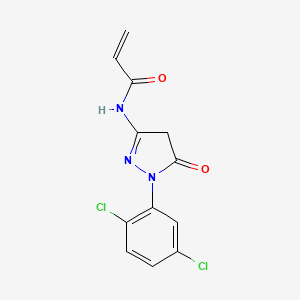


![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
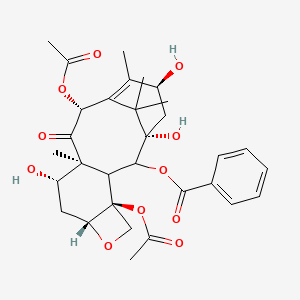
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

